molecular formula C30H27ClN2O4 B11681501 2-Phenoxyethyl 7-(4-chlorophenyl)-2-methyl-5-oxo-4-(pyridin-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

2-Phenoxyethyl 7-(4-chlorophenyl)-2-methyl-5-oxo-4-(pyridin-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Cat. No.: B11681501
M. Wt: 515.0 g/mol
InChI Key: ZEVHMAXLBCHXNY-UHFFFAOYSA-N
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Description

2-Phenoxyethyl 7-(4-chlorophenyl)-2-methyl-5-oxo-4-(pyridin-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound that belongs to the class of hexahydroquinoline derivatives

Preparation Methods

The synthesis of 2-Phenoxyethyl 7-(4-chlorophenyl)-2-methyl-5-oxo-4-(pyridin-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the hexahydroquinoline core, followed by the introduction of various functional groups. Common reagents used in these reactions include aldehydes, amines, and carboxylic acids. The reaction conditions usually involve the use of catalysts and solvents to facilitate the formation of the desired product .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

2-Phenoxyethyl 7-(4-chlorophenyl)-2-methyl-5-oxo-4-(pyridin-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound exhibits potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: It is being investigated for its potential use in drug development, particularly for treating infectious diseases and inflammatory conditions.

    Industry: The compound can be used in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of 2-Phenoxyethyl 7-(4-chlorophenyl)-2-methyl-5-oxo-4-(pyridin-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular pathways involved are still under investigation, but it is thought to modulate signaling pathways related to inflammation and microbial growth .

Comparison with Similar Compounds

Similar compounds include other hexahydroquinoline derivatives, such as:

Properties

Molecular Formula

C30H27ClN2O4

Molecular Weight

515.0 g/mol

IUPAC Name

2-phenoxyethyl 7-(4-chlorophenyl)-2-methyl-5-oxo-4-pyridin-3-yl-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate

InChI

InChI=1S/C30H27ClN2O4/c1-19-27(30(35)37-15-14-36-24-7-3-2-4-8-24)28(21-6-5-13-32-18-21)29-25(33-19)16-22(17-26(29)34)20-9-11-23(31)12-10-20/h2-13,18,22,28,33H,14-17H2,1H3

InChI Key

ZEVHMAXLBCHXNY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(C2=C(N1)CC(CC2=O)C3=CC=C(C=C3)Cl)C4=CN=CC=C4)C(=O)OCCOC5=CC=CC=C5

Origin of Product

United States

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